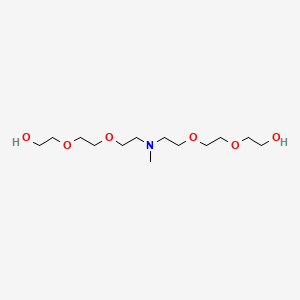

N-Me-N-bis(PEG2-OH)

Descripción general

Descripción

“N-Me-N-bis(PEG2-OH)” is a branched PEG linker with two terminal hydroxyl groups . These hydroxyl groups enable further derivatization or replacement with other reactive functional groups . It is used for research purposes .

Molecular Structure Analysis

“N-Me-N-bis(PEG2-OH)” has a molecular formula of C13H29NO6 . Its molecular weight is 295.4 g/mol .Physical And Chemical Properties Analysis

“N-Me-N-bis(PEG2-OH)” is a polyether compound derived from petroleum with many applications, from industrial manufacturing to medicine . It is also known as polyethylene oxide (PEO) or polyoxyethylene (POE), depending on its molecular weight .Aplicaciones Científicas De Investigación

Protein Pegylation

“N-Me-N-bis(PEG2-OH)” and “N-Me-N-bis-PEG3” are types of Polyethylene Glycol (PEG) compounds . They are used in the process of PEGylation, which is the covalent attachment of PEG to proteins and other biomolecules . PEGylation increases the solubility and decreases the aggregation of these biomolecules .

Drug Delivery

These compounds are used in drug delivery systems . The hydrophilic nature of PEG increases the water solubility of the drug, improving its bioavailability .

Surface Modification

“N-Me-N-bis(PEG2-OH)” and “N-Me-N-bis-PEG3” can be used for surface modification . The attachment of these compounds to surfaces can prevent protein adsorption and cell adhesion, making them useful in various biomedical applications .

Crosslinking

These compounds are used as crosslinkers . They have N-hydroxysuccinimide (NHS) ester and maleimide groups that allow covalent conjugation of amine- and sulfhydryl-containing molecules .

Spacer Arms

“N-Me-N-bis(PEG2-OH)” and “N-Me-N-bis-PEG3” serve as spacer arms in various biological, chemical, and pharmaceutical settings . The flexibility of PEG allows for surface treatment or bioconjugation without steric hindrance .

Research Reagents

These compounds are used as research reagents . The terminal hydroxyl groups of these compounds enable further derivatization or replacement with other reactive functional groups .

Each of these applications utilizes the unique properties of “N-Me-N-bis(PEG2-OH)” and “N-Me-N-bis-PEG3”, such as their non-toxicity, non-immunogenicity, hydrophilicity, and flexibility .

Safety and Hazards

Mecanismo De Acción

Target of Action

N-Me-N-bis(PEG2-OH), also known as N-Me-N-bis-PEG3, is a branched PEG linker It’s known that peg linkers are generally used in drug delivery systems .

Mode of Action

The compound has two terminal hydroxyl groups . These hydroxyl groups enable further derivatization or replacement with other reactive functional groups . This allows the compound to interact with its targets and induce changes.

Biochemical Pathways

As a peg linker, it’s likely involved in the delivery of drugs to their target sites .

Pharmacokinetics

Peg linkers are generally known to improve the solubility and stability of drugs, thereby enhancing their bioavailability .

Result of Action

As a peg linker, it’s likely involved in enhancing the efficacy of drug delivery .

Action Environment

Peg linkers are generally known to enhance the stability of drugs in various environments .

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl-methylamino]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29NO6/c1-14(2-6-17-10-12-19-8-4-15)3-7-18-11-13-20-9-5-16/h15-16H,2-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKDFQUNYURFDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOCCOCCO)CCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Me-N-bis(PEG2-OH) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Methylene-3alpha,5beta-bis(tert-butyldimethylsiloxy)cyclohexylidene]ethyldiphenylphosphine oxide](/img/structure/B3327380.png)

![2,7-Bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3327434.png)